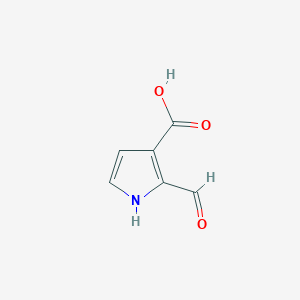

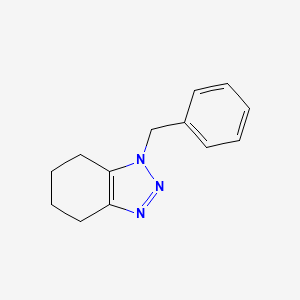

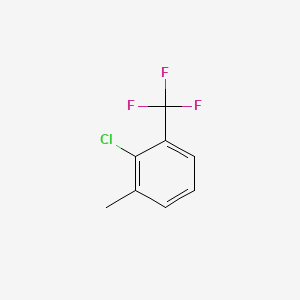

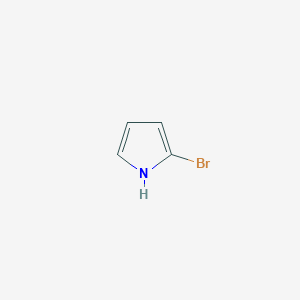

2-Chloro-3-methylbenzotrifluoride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-3-methylbenzotrifluoride is a chemical compound that belongs to the class of organic compounds known as benzotrifluorides, which are characterized by a benzene ring substituted with a trifluoromethyl group and additional substituents. While the provided papers do not directly discuss 2-Chloro-3-methylbenzotrifluoride, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related compounds, which can be informative for understanding the characteristics of 2-Chloro-3-methylbenzotrifluoride.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of isomeric methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran . Another example is the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, which is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid in the presence of a carbonate in DMF medium . These methods highlight the use of halogenated starting materials and nucleophilic substitution reactions, which are likely relevant to the synthesis of 2-Chloro-3-methylbenzotrifluoride.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and quantum chemical calculations. For example, the crystal structure of (2S,3S)-4-[2-chloro-3-methylpentanoyloxy] biphenyl 4′-undecyloxy-2′,3′-difluorobenzoate has been described, providing insights into the conformation and arrangement of molecules in the crystal lattice . Similarly, the structure of 3-chloro-2,4,5-trifluorobenzoic acid has been elucidated, showing the orientation of the carboxyl group relative to the benzene ring . These studies suggest that the molecular structure of 2-Chloro-3-methylbenzotrifluoride would also exhibit specific conformational features that could be studied using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of a nitro group in 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene allows for further chemical transformations such as reduction or diazotization . Similarly, the carboxylic acid group in 3-chloro-2,4,5-trifluorobenzoic acid participates in hydrogen bonding, forming dimers in the crystal structure . These observations suggest that 2-Chloro-3-methylbenzotrifluoride would also engage in specific chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and can be studied using spectroscopic methods. For instance, the vibrational spectral characteristics of the thioureas synthesized in paper provide information about the intermolecular interactions within the crystal. The hyperpolarizability and NBO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate offer insights into the electronic properties and stability of the molecule . These studies suggest that 2-Chloro-3-methylbenzotrifluoride would have distinct physical and chemical properties that could be similarly analyzed to understand its behavior in various environments.

科学研究应用

Synthesis of Amino Acids and Pharmaceuticals : A study by Girard et al. (1996) demonstrated the synthesis of α-amino-β-hydroxy acids, specifically related to vancomycin, starting from 3-chloro-4-hydroxybenzoic acid. This indicates the potential use of chlorinated compounds in pharmaceutical synthesis (Girard et al., 1996).

Transformation of Alcohols into Alkyl Chlorides : Mukaiyama et al. (1977) developed a method using 2-Chloro-3-ethylbenzoxazolium salt to transform alcohols into alkyl chlorides. This highlights the role of chlorinated compounds in facilitating chemical transformations (Mukaiyama et al., 1977).

Magnetic Resonance Studies of Fluorine Shifts : Schaefer et al. (1977) analyzed the magnetic resonance spectra of various benzoyl fluoride derivatives, including 2-fluoro-6-chloro compounds. This research is significant in understanding the effects of chloro-fluoro substituents on molecular properties (Schaefer et al., 1977).

Corrosion Inhibition : Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives as corrosion inhibitors, including 2-methylbenzimidazole. This suggests the potential application of chlorinated compounds in preventing corrosion (Obot & Obi-Egbedi, 2010).

Preparation of Organic Compounds : Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, indicating the importance of chlorinated compounds in organic synthesis (Daniewski et al., 2002).

安全和危害

属性

IUPAC Name |

2-chloro-1-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLAMXMEANIPBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507696 |

Source

|

| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methylbenzotrifluoride | |

CAS RN |

74483-48-0 |

Source

|

| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)